molecular formula C7H12O2 B14568080 1,5-Dimethoxycyclopent-1-ene CAS No. 61860-73-9

1,5-Dimethoxycyclopent-1-ene

Cat. No.: B14568080
CAS No.: 61860-73-9
M. Wt: 128.17 g/mol
InChI Key: AEEARSPWTPKKPQ-UHFFFAOYSA-N
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Description

1,5-Dimethoxycyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the cyclopentene ring at the 1 and 5 positions. The molecular formula for this compound is C7H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxycyclopent-1-ene can be synthesized through various organic reactions. One common method involves the reaction of cyclopentadiene with methanol in the presence of an acid catalyst to form the corresponding dimethoxy derivative. The reaction conditions typically include:

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Methanol as both the reactant and solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxycyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming cyclopentane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanal.

    Reduction: Formation of 1,5-dimethoxycyclopentane.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

1,5-Dimethoxycyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethoxycyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylcyclopent-1-ene: Similar structure but with methyl groups instead of methoxy groups.

    Cyclopentene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    1,5-Dihydroxycyclopent-1-ene: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.

Uniqueness

1,5-Dimethoxycyclopent-1-ene is unique due to the presence of methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The methoxy groups also influence its solubility and interaction with biological targets, making it distinct from other cyclopentene derivatives.

Properties

CAS No.

61860-73-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1,5-dimethoxycyclopentene

InChI

InChI=1S/C7H12O2/c1-8-6-4-3-5-7(6)9-2/h4,7H,3,5H2,1-2H3

InChI Key

AEEARSPWTPKKPQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC=C1OC

Origin of Product

United States

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